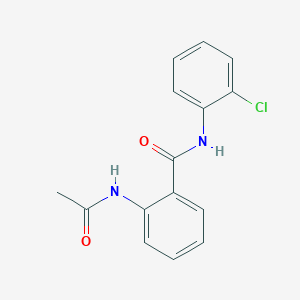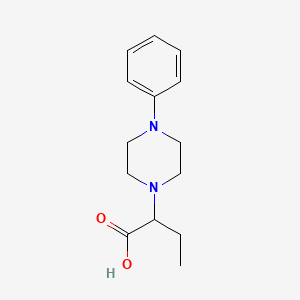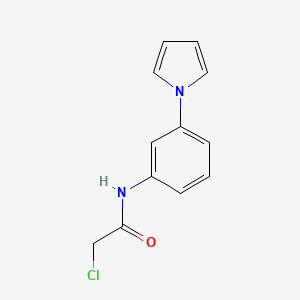
2-acetamido-N-(2-chlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-N-(2-chlorophenyl)benzamide, also known as N-(2-chlorophenyl)-2-(acetylamino)benzamide, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its various applications, including its potential as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. In addition to its anticancer properties, 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide has also been investigated for its antimicrobial, anti-inflammatory, and neuroprotective activities.
Wirkmechanismus
The mechanism of action of 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide involves its inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. In cancer cells, HDACs are often overexpressed, leading to increased cell proliferation and survival. 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide inhibits HDAC activity, leading to increased acetylation of histone proteins and altered gene expression, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HDAC activity, it has been shown to induce oxidative stress, activate the p53 tumor suppressor pathway, and inhibit the activity of the proteasome, a cellular complex involved in protein degradation. These effects contribute to its anticancer properties and may also be responsible for its other biological activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, which can inhibit multiple HDAC isoforms, 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide primarily targets HDAC1 and HDAC3, making it a useful tool for studying the specific functions of these enzymes. However, one limitation of using 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. It has been shown to enhance the activity of certain chemotherapy drugs, suggesting that it may be useful in combination with other treatments. Another area of interest is its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide and its potential therapeutic applications in various disease states.
Synthesemethoden
The synthesis of 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide is a multi-step process that involves the reaction of 2-chloroaniline with acetic anhydride to form 2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)acetamide. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to form the final product, 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide. The purity and yield of the final product can be improved by recrystallization.
Eigenschaften
IUPAC Name |
2-acetamido-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-13-8-4-2-6-11(13)15(20)18-14-9-5-3-7-12(14)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKUWUCTSTTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(2-chlorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)



![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)


![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)
![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7464128.png)